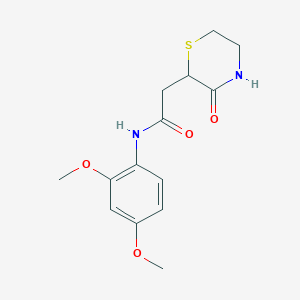![molecular formula C19H22N2O4S B4677415 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4677415.png)
5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
説明
5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid, also known as AMTEMA, is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool. AMTEMA is a thienyl derivative of the commonly used amino acid, glutamate, and is structurally similar to the neurotransmitter, kainic acid. In
作用機序
5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid binds to the ligand-binding domain of kainate receptors, causing a conformational change that leads to the opening of the ion channel and the influx of cations such as sodium and calcium. This influx of cations leads to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP).
Biochemical and Physiological Effects:
5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has been shown to induce neuronal cell death in a dose-dependent manner, likely due to the excessive activation of kainate receptors and the resulting excitotoxicity. 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has also been shown to induce seizures in animal models, which is consistent with the known role of kainate receptors in epilepsy. However, 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has also been shown to have neuroprotective effects in some models of ischemia and traumatic brain injury, suggesting that its effects may be context-dependent.
実験室実験の利点と制限
One advantage of using 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid as a research tool is its high potency and selectivity for kainate receptors. This allows for precise manipulation of kainate receptor activity without affecting other glutamate receptor subtypes. However, one limitation is its potential for inducing excitotoxicity and neuronal cell death, which must be carefully controlled in experimental settings.
将来の方向性
There are several future directions for research on 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid. One area of interest is the role of kainate receptors in neurological and psychiatric disorders such as epilepsy, schizophrenia, and depression. 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid may be a useful tool for studying the function of kainate receptors in these disorders and for developing new therapeutic interventions. Another area of interest is the development of novel compounds that target kainate receptors with greater selectivity and fewer side effects than 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid. Finally, research on the biochemical and physiological effects of 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid may lead to a better understanding of the mechanisms underlying excitotoxicity and neuronal cell death.
科学的研究の応用
5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has been used as a research tool to study the function of kainate receptors, which are a subtype of ionotropic glutamate receptors that are involved in excitatory neurotransmission. 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid is a selective agonist for the GluK1 and GluK2 subunits of kainate receptors, and has been shown to activate these receptors with high potency and efficacy. 5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has also been used to study the role of kainate receptors in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
5-[[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-14-12(2)26-19(21-15(22)10-7-11-16(23)24)17(14)18(25)20-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,20,25)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNZPXAEJRGZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2)NC(=O)CCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]amino}-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-chlorophenyl)-7-[3-(dimethylamino)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4677354.png)
![4-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4677356.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4677369.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(2-isopropylphenoxy)ethyl]benzamide](/img/structure/B4677375.png)
![4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4677380.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4677384.png)

![8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B4677402.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-isopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4677403.png)
![2-{[(1-allyl-1H-indol-3-yl)methylene]amino}-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4677412.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4677421.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B4677433.png)